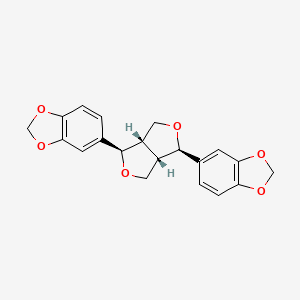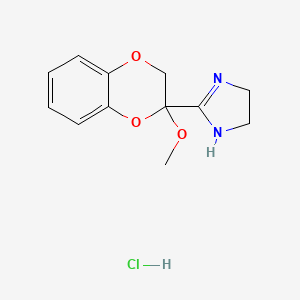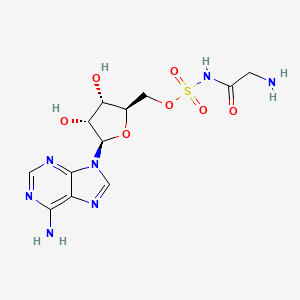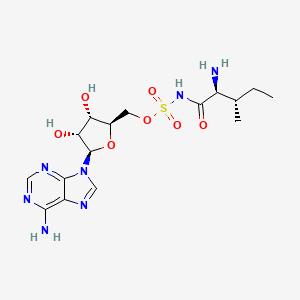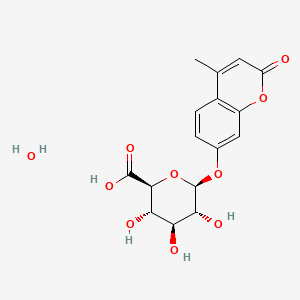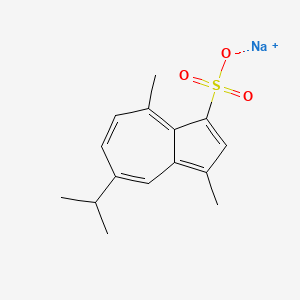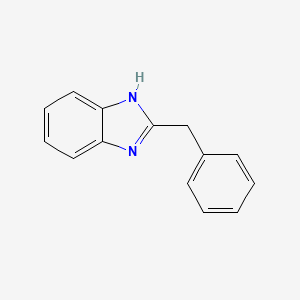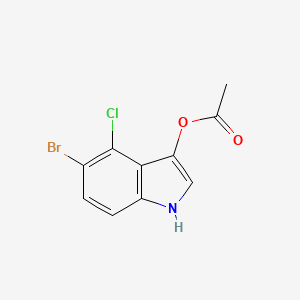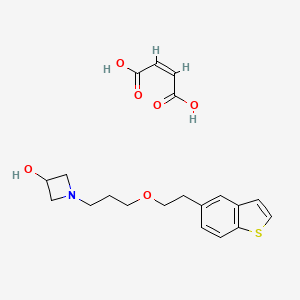
Physalaemin
Übersicht
Beschreibung
Physalaemin ist ein Tachykinin-Peptid, das aus der Haut des Frosches Physalaemus gewonnen wird. Es ist eng verwandt mit Substanz P, einem weiteren bekannten Tachykinin. This compound wurde erstmals 1964 aufgeklärt und ist bekannt für seine starke vasodilatierende und blutdrucksenkende Wirkung . Es wirkt auch als Sialagog, das die Speichelproduktion erhöht .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem Verfahren, das häufig zur Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet eine großtechnische SPPS, gefolgt von der Reinigung mittels Hochleistungsflüssigchromatographie (HPLC). Das gereinigte Peptid wird dann lyophilisiert, um das Endprodukt zu erhalten .
Wissenschaftliche Forschungsanwendungen
Physalaemin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird verwendet, um die Peptidsynthese und Struktur-Aktivitäts-Beziehungen zu untersuchen.
Biologie: Wird auf seine Rolle bei der glatten Muskelkontraktion und Neurotransmission untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck und Alzheimer-Krankheit untersucht.
Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und diagnostischen Werkzeugen eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen durch Bindung an Neurokinin-1-(NK1)-Rezeptoren aus, die G-Protein-gekoppelte Rezeptoren sind. Nach der Bindung induziert this compound eine Konformationsänderung im Rezeptor, die zur Aktivierung intrazellulärer Signalwege führt. Dies führt zur Freisetzung sekundärer Botenstoffe wie Inositoltrisphosphat (IP3) und Diacylglycerol (DAG), die verschiedene physiologische Reaktionen wie Vasodilatation und glatte Muskelkontraktion vermitteln .
Wirkmechanismus
Physalaemin, also known as Physalemin or H0T4KV6B9J, is a tachykinin peptide obtained from the Physalaemus frog . It has a variety of effects on the body, including increasing salivation and acting as a potent vasodilator with hypotensive effects .
Target of Action
This compound’s primary target is the neurokinin-1 (NK1) receptors . These receptors are found in various tissues, including smooth muscle, where they play a crucial role in muscle contraction .
Mode of Action
This compound interacts with its targets by binding to the NK1 receptors . This binding is facilitated by the peptide’s helical conformation, which it adopts in environments that simulate a cellular membrane . The helical conformation is essential for the binding of this compound to NK1 receptors .
Biochemical Pathways
Upon binding to the NK1 receptors, this compound triggers a series of downstream effects. These include the contraction of smooth muscle tissue in the esophagus . This action is part of the broader role of tachykinins, which can cause the longitudinal contraction of smooth muscle tissue .
Pharmacokinetics
Its potent vasodilatory and hypotensive effects suggest that it is readily absorbed and distributed in the body .
Result of Action
The binding of this compound to NK1 receptors and the subsequent contraction of smooth muscle tissue can lead to a variety of physiological effects. These include increased salivation and a decrease in blood pressure . In addition, this compound has been shown to form amyloid fibrils under certain conditions, which can reduce the neurotoxicity of other amyloid fibers associated with diseases such as Alzheimer’s .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the peptide’s conformation can change depending on the environment, with a linear conformation preferred in aqueous environments and a helical conformation adopted in environments simulating a cellular membrane . This change in conformation can influence the peptide’s ability to bind to NK1 receptors and, consequently, its efficacy .
Biochemische Analyse
Biochemical Properties
Physalaemin, like all tachykinins, is known to increase salivation and act as a potent vasodilator with hypotensive effects . It is known to take on both a linear and helical three-dimensional structure . In aqueous environments, this compound preferentially takes on the linear conformation, whereas in an environment that simulates a cellular membrane, this compound takes on a helical confirmation from the Pro 4 residue to the C-Terminus . This helical conformation is essential to allow the binding of this compound to neurokinin-1 (NK1) receptors .
Cellular Effects
This compound has been shown to affect the systemic arterial blood pressure in a similar way to other peptides, but it is two to four times more active than eledoisin in decreasing blood pressure in dogs and increasing it in chickens . Researchers have used this compound to show that tachykinins as a whole can cause the longitudinal contraction of smooth muscle tissue in esophageal tissue .
Molecular Mechanism
This compound binds to NK1 receptors due to its helical conformation . This binding is necessary for this compound to exert its effects . Not only is this compound closely related to Substance P (SP), but it also has a higher affinity for the mammalian neurokinin receptors that Substance P can bind to .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Physalaemin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Physalaemin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden.
Reduktion: Die Reduktion von Disulfidbrücken kann mit Reduktionsmitteln wie Dithiothreitol (DTT) erreicht werden.
Substitution: Aminosäurereste in this compound können durch andere Aminosäuren substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Ameisensäure.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Site-directed Mutagenese unter Verwendung spezifischer Aminosäurederivate.
Hauptprodukte:
Oxidation: Bildung von Disulfid-vernetztem this compound.
Reduktion: Reduziertes this compound mit freien Thiolgruppen.
Substitution: Modifiziertes this compound mit veränderter biologischer Aktivität.
Vergleich Mit ähnlichen Verbindungen
Physalaemin ähnelt anderen Tachykininen wie Substanz P und Eledoisin. Es hat eine höhere Affinität für NK1-Rezeptoren im Vergleich zu Substanz P, was es in bestimmten biologischen Assays potenter macht . Ähnliche Verbindungen umfassen:
Substanz P: Ein Säugetier-Tachykinin mit ähnlichen biologischen Aktivitäten.
Eledoisin: Ein weiteres Tachykinin-Peptid mit vasodilatierenden und blutdrucksenkenden Wirkungen.
Neurokinin A: Ein Tachykinin, das an der glatten Muskelkontraktion und Neurotransmission beteiligt ist.
Die einzigartige Struktur und die höhere Rezeptoraffinität von this compound machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUJLMLURFKID-YFUSJSQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84N14O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043248 | |
| Record name | Physalaemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2507-24-6 | |
| Record name | Physalaemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Physalaemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYSALAEMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0T4KV6B9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of physalaemin?
A1: this compound exerts its biological effects by binding to tachykinin receptors, primarily the neurokinin-1 (NK-1) receptor [, , , , ].
Q2: What are the downstream effects of this compound binding to NK-1 receptors?
A2: Binding of this compound to NK-1 receptors leads to the activation of various intracellular signaling pathways. In several systems, including smooth muscle cells, this activation results in increased calcium influx, leading to muscle contraction [, , , ]. In other systems, such as salivary glands, this compound binding stimulates secretion, potentially through a pathway shared with cholinergic and alpha-adrenergic receptors [, ].
Q3: Does this compound interact with other tachykinin receptors besides NK-1?
A3: While this compound exhibits the highest affinity for NK-1 receptors, research suggests it can also interact with other tachykinin receptor subtypes, albeit with lower potency. These interactions may contribute to its diverse pharmacological effects in different tissues [, , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C63H97N13O15S and a molecular weight of 1284.5 g/mol [].
Q5: What is the amino acid sequence of this compound?
A5: this compound is an undecapeptide with the following amino acid sequence: Pyroglutamyl-Alanyl-Aspartyl-Prolyl-Asparaginyl-Lysyl-Phenylalanyl-Tyrosyl-Glycyl-Leucyl-Methionine amide [].
Q6: What insights into the conformation of this compound have been gained from NMR studies?
A6: NMR studies reveal that unlike shorter peptide fragments, this compound exhibits a stable molecular structure in solution []. This structure is characterized by a strong hydrogen bond between the amide proton of Phenylalanine at position 7 and the carbonyl group of Proline at position 4. Additional stabilizing interactions are suggested between the side chains of Lysine 6, Asparagine 5, Aspartic acid 3, and the terminal amide group of Methionine.
Q7: How do structural modifications of this compound affect its biological activity?
A7: Structural modifications significantly impact this compound's potency and selectivity for tachykinin receptors [, , ]. For instance, replacing Leucine at position 10 or Glycine at position 9 with other amino acids generally results in decreased sialogogic activity. In contrast, modifications at Lysine 6 and Asparagine 5 can lead to increased activity in some cases.
Q8: What is the significance of the C-terminal amide group in this compound?
A8: The C-terminal amide group of Methionine is crucial for the sialogogic activity of this compound []. Replacing this amide with a free carboxyl group abolishes its ability to stimulate salivary secretion.
Q9: How does the N-terminal region of this compound contribute to its activity?
A9: While the C-terminal hexapeptide sequence of this compound is crucial for its activity, the N-terminal region appears less critical []. Modifications and even deletions in this region can be tolerated without completely abolishing activity, although some alterations may impact potency.
Q10: How is this compound metabolized in the body?
A10: this compound is rapidly metabolized in vivo, primarily by enzymes that cleave peptide bonds. This rapid breakdown likely contributes to its short duration of action when administered systemically [, ].
Q11: Does this compound undergo significant pulmonary inactivation?
A11: Unlike bradykinin, this compound undergoes minimal pulmonary inactivation []. This suggests that it can enter the systemic circulation after intravenous administration and may potentially act as a circulating hormone in some contexts.
Q12: What in vitro models have been used to study the effects of this compound?
A12: Researchers have utilized various in vitro models to investigate the pharmacological actions of this compound, including:
- Isolated tissue preparations: These include guinea pig ileum [, , , , , ], rat urinary bladder [], hamster urinary bladder [], mouse distal colon [], and rabbit iris sphincter muscle []. These preparations allow for the assessment of this compound's effects on smooth muscle contraction.
- Dispersed acinar cells: Studies utilizing dispersed acinar cells from guinea pig pancreas have provided insights into the mechanisms by which this compound influences pancreatic enzyme secretion and calcium signaling [, ].
Q13: What in vivo models have been used to study the effects of this compound?
A13: In vivo studies in rats have been instrumental in understanding the systemic effects of this compound, including its impact on:
- Blood pressure: this compound induces a rapid and transient decrease in blood pressure when administered intravenously [].
- Salivary secretion: It stimulates salivary secretion from both the parotid and submaxillary glands in rats [, , ].
- Water intake and urine flow: Intracranial injections of this compound in rats have been shown to influence water intake and urine flow, suggesting potential roles in regulating fluid balance [].
Q14: What is known about the development of desensitization or tolerance to this compound?
A14: Repeated administration of this compound can lead to desensitization, a phenomenon where the tissue or organ becomes less responsive to its effects. This desensitization may be associated with receptor downregulation or changes in downstream signaling pathways [].
Q15: Does cross-desensitization occur between this compound and other tachykinins?
A15: Yes, cross-desensitization between this compound and other tachykinins, such as substance P, has been observed []. This suggests that these peptides may share common signaling pathways or that their receptors may be co-regulated.
Q16: Are there any known long-term effects of this compound exposure?
A16: Information regarding the long-term effects of this compound exposure is scarce in the provided research articles. Further investigations are needed to comprehensively assess potential chronic toxicity.
Q17: Are there any known biomarkers associated with the effects of this compound?
A17: The identification and validation of specific biomarkers for monitoring the effects of this compound are not extensively discussed in the provided articles. Further research is needed to explore this aspect.
Q18: What analytical techniques have been used to characterize and quantify this compound?
A18: Various analytical techniques have played a crucial role in understanding the structure and function of this compound. Some of the key methods employed include:
- Chromatography: Techniques like alumina column chromatography and countercurrent distribution have been instrumental in isolating and purifying this compound from natural sources [].
- Enzymatic Digestion and Sequencing: Controlled digestion with enzymes like trypsin and chymotrypsin, followed by analysis of the resulting peptide fragments, has enabled the determination of the amino acid sequence of this compound [].
- High-Performance Liquid Chromatography (HPLC): HPLC has been employed to separate and identify this compound and its analogs, facilitating the study of their structure-activity relationships [].
- Radioimmunoassay (RIA): RIA techniques utilizing specific antibodies have been used to quantify this compound levels in various tissues and biological samples [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided invaluable insights into the three-dimensional structure and conformational dynamics of this compound in solution [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


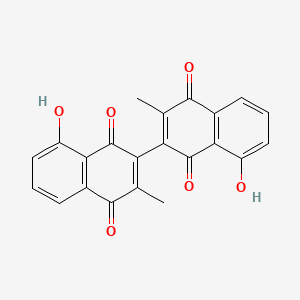
![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)
